Pseudoerythromycin A enol ether

Antibiotic-free macrolide Immunomodulation Drug metabolism

Pseudoerythromycin A enol ether (CAS 105882-69-7) is the definitive analytical standard for base-catalyzed erythromycin A degradation. It is a non-antimicrobial, high-purity tool with distinct HPLC retention (RRT ~1.5). Essential for pharmacopoeial impurity profiling and forced degradation studies, its unique formation pathway ensures it cannot be substituted by other erythromycin-related impurities. Supplied as a solid with ≥98% purity, ideal for stability monitoring and research applications.

Molecular Formula C37H65NO12
Molecular Weight 715.9 g/mol
Cat. No. B1253619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudoerythromycin A enol ether
SynonymsLY 267108
LY-267108
LY267108
Molecular FormulaC37H65NO12
Molecular Weight715.9 g/mol
Structural Identifiers
SMILESCCC(C(C)(C1C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)O
InChIInChI=1S/C37H65NO12/c1-14-25(39)37(10,43)32-20(4)28-18(2)16-36(9,50-28)31(49-34-27(40)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)48-32)47-26-17-35(8,44-13)30(41)23(7)46-26/h19-27,29-32,34,39-41,43H,14-17H2,1-13H3
InChIKeyNMIWBQUQCOMGHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pseudoerythromycin A Enol Ether: Analytical Standard and Non‑Antibiotic Macrolide Degradant


Pseudoerythromycin A enol ether (CAS 105882-69-7, also designated LY267108) is a 14‑membered macrolide degradation product formed from erythromycin A via C13→C11 translactonization under neutral to weakly alkaline aqueous conditions [1]. It is a well‑characterized, high‑purity analytical standard used primarily to monitor erythromycin A stability in pharmaceutical formulations and biological matrices [2]. Unlike the parent antibiotic, this compound exhibits no significant antimicrobial activity, which enables its use as a selective tool in immunomodulation and gastrointestinal motility research without confounding antibacterial effects .

Why Pseudoerythromycin A Enol Ether Cannot Be Interchanged with Erythromycin A or Other Macrolide Impurities


Pseudoerythromycin A enol ether occupies a unique chemical and functional niche that prevents its substitution with erythromycin A or other erythromycin‑related impurities. Unlike erythromycin A, it is devoid of antimicrobial activity, and its formation is highly pH‑dependent, occurring exclusively via base‑catalyzed intramolecular rearrangement [1]. This pathway‑specific generation means that the compound is not present in acidic degradation profiles and cannot be mimicked by erythromycin A enol ether or hemiketal forms. Furthermore, its distinct chromatographic behavior (relative retention time ~1.5 vs. erythromycin A) and its unique in vivo pharmacologic profile (LES pressure elevation without antibacterial effects) make it an irreplaceable reference standard for impurity tracking and a specialized research tool for studying macrolide‑mediated immunomodulation and motility independent of antimicrobial action [2][3].

Quantitative Differentiation of Pseudoerythromycin A Enol Ether Versus Erythromycin A and Other Analogs


Complete Loss of Antimicrobial Activity: A Critical Differentiator from Erythromycin A

Pseudoerythromycin A enol ether exhibits no detectable antibacterial activity, in stark contrast to erythromycin A, which has MIC90 values in the range of 0.06–4 µg/mL against common respiratory pathogens. This functional ablation is consistently reported across multiple sources . The absence of antimicrobial action eliminates confounding effects in cell‑based or in vivo models, making it a superior choice for studying macrolide‑associated immunomodulatory or motilin‑like effects without antibiotic interference.

Antibiotic-free macrolide Immunomodulation Drug metabolism

HPLC Retention Time and Response Factor: Precise Analytical Differentiation for Impurity Tracking

In USP compendial methods for erythromycin stearate, pseudoerythromycin A enol ether exhibits a relative retention time (RRT) of approximately 1.5 with respect to erythromycin A, whereas erythromycin A enol ether elutes much later with an RRT of 4.3–4.7 [1]. The USP also assigns a response factor of 11 to erythromycin A enol ether, which is not applicable to the pseudoerythromycin form [1]. These distinct chromatographic parameters enable unambiguous identification and accurate quantification of pseudoerythromycin A enol ether as a specific base‑catalyzed degradation marker, separate from acid‑catalyzed degradants like erythromycin A enol ether.

Pharmaceutical analysis Impurity profiling Stability indicating methods

Lower Esophageal Sphincter Pressure Elevation: In Vivo Motilin‑Like Activity Without Antibacterial Confounding

In anesthetized cats, LY267108 (pseudoerythromycin A enol ether) increased lower esophageal sphincter (LES) pressure in a manner comparable to erythromycin A and motilin [1]. Notably, LY267108 also restored LES pressure in animals with experimentally lowered basal pressure induced by 3‑day HCl perfusion or isoproterenol (3.0 µg/kg i.v.) [1]. This effect occurred without any alteration to swallow‑induced LES relaxation [1]. Critically, LY267108 achieved this functional outcome while lacking any significant antimicrobial activity, positioning it as a cleaner probe for motilin‑like effects.

Gastrointestinal motility GERD research Motilin receptor

Monocyte‑to‑Macrophage Differentiation: Potent Promotive Activity at 10 µM

Pseudoerythromycin A enol ether promotes the differentiation of human monocytes into macrophages when used at a concentration of 10 µM [1]. This activity mirrors that of erythromycin A, which induces monocyte‑to‑macrophage differentiation in the range of 1–100 µg/mL (approximately 1.4–136 µM) [2]. While the potencies are broadly comparable, the critical distinction is that pseudoerythromycin A enol ether exerts this immunomodulatory effect without any detectable antibacterial action [1]. This property makes it a superior reagent for dissecting macrolide‑mediated immune effects in vitro, free from the antimicrobial off‑targets that complicate experiments with erythromycin A.

Immunomodulation Macrophage biology Chronic inflammation

pH‑Dependent Formation: A Distinct Degradation Pathway for Stability‑Indicating Applications

Pseudoerythromycin A enol ether is generated exclusively under weakly alkaline conditions (pH 7.0–9.0) through a base‑catalyzed C13→C11 translactonization and subsequent internal dehydration of erythromycin A‑6,9‑hemiketal [1]. In contrast, erythromycin A enol ether predominates under acidic conditions (pH 3.5–5.5) [1]. This pH‑dependent bifurcation means that pseudoerythromycin A enol ether serves as a specific marker for base‑catalyzed degradation, while erythromycin A enol ether indicates acid‑catalyzed breakdown. The kinetic model derived from these studies describes the observed rate constant as the sum of partial reaction rate constants for acid‑ and base‑catalyzed degradation, enabling predictive assessment of erythromycin A stability in aqueous formulations [1].

Forced degradation Stability studies Pharmaceutical formulation

Optimal Scientific and Industrial Use Cases for Pseudoerythromycin A Enol Ether


Analytical Reference Standard for Erythromycin A Stability‑Indicating HPLC Methods

Pseudoerythromycin A enol ether is the definitive marker for base‑catalyzed degradation of erythromycin A in pharmaceutical formulations. Its characteristic HPLC relative retention time of ~1.5 (vs. erythromycin A) enables unambiguous identification and quantification during forced degradation studies, long‑term stability testing, and batch‑release impurity profiling [1]. The compound is essential for compliance with pharmacopoeial monographs that distinguish base‑catalyzed degradants from acid‑catalyzed species such as erythromycin A enol ether (RRT 4.3–4.7).

Non‑Antibiotic Probe for Macrolide‑Induced Immunomodulation and Cell Differentiation

At a concentration of 10 µM, pseudoerythromycin A enol ether potently promotes monocyte‑to‑macrophage differentiation without the confounding antibacterial activity of erythromycin A [2][3]. This makes it an ideal tool for in vitro studies investigating macrolide‑mediated anti‑inflammatory effects, chronic airway disease mechanisms, and innate immune modulation. Researchers can attribute observed phenotypic or transcriptional changes directly to macrolide‑driven immunomodulatory pathways, rather than to off‑target antimicrobial effects.

In Vivo Model for Motilin‑Like Gastrointestinal Motility Without Antibiotic Confounding

LY267108 (pseudoerythromycin A enol ether) is a validated in vivo probe for studying lower esophageal sphincter (LES) function and motilin receptor pharmacology. It increases LES pressure in normal cats and restores pressure in models of experimentally reduced LES tone, mimicking the effect of erythromycin A and motilin but without any antibacterial activity [4]. This clean pharmacologic profile is critical for experiments designed to isolate macrolide‑dependent gastrointestinal motor effects from antimicrobial action.

Pharmacokinetic and Drug Metabolism Studies of Erythromycin A

As a major base‑catalyzed degradation product of erythromycin A, pseudoerythromycin A enol ether is frequently detected in biological matrices following erythromycin administration. It serves as a key analytical target in pharmacokinetic studies, metabolic profiling, and drug‑interaction assessments that require accurate quantification of erythromycin A and its transformation products. The compound's well‑characterized NMR and mass spectral fingerprints facilitate confident identification in complex biological samples [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pseudoerythromycin A enol ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.